2-Bromo-4,6-difluorophenyl isocyanate
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4,6-difluorophenyl isocyanate typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
2-Bromo-4,6-difluorophenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.
Polymerization Reactions: It can be used as a monomer in the production of polyurethanes and other polymers.
Common reagents used in these reactions include amines, alcohols, thiols, and water . The major products formed from these reactions are ureas, carbamates, and thiocarbamates .
Scientific Research Applications
2-Bromo-4,6-difluorophenyl isocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules such as proteins and peptides.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorophenyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules . This can lead to the modification of the structure and function of the target molecules, resulting in various biological and chemical effects . The molecular targets and pathways involved in these effects depend on the specific application and context .
Comparison with Similar Compounds
2-Bromo-4,6-difluorophenyl isocyanate can be compared with other similar compounds, such as:
This compound: Similar in structure and reactivity.
4-Bromo-2,6-difluorophenyl isocyanate: Similar in structure but with different reactivity and applications.
2-Bromo-4,6-dimethylphenyl isocyanate: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYGRLJCFTSBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369862 |
Source
|
Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-48-2 |
Source
|
Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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